

A-Z Guide to IUPAC Nomenclature and Synthesis of C₇H₁₅Cl Isomers

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Compound of Interest

Compound Name: 3-Chloro-2,4-dimethylpentane

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the isomers of C₇H₁₅Cl, detailing their IUPAC nomenclature, physicochemical properties, and general synthesis protocols. It is designed to serve as a technical resource for researchers, scientists, and professionals involved in chemical synthesis and drug development.

Understanding Isomerism in C₇H₁₅Cl

Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms. For the molecular formula C₇H₁₅Cl, which represents chlorinated heptanes, several types of isomerism are possible:

- **Constitutional (Structural) Isomers:** These isomers have different connectivity, meaning the atoms are linked in a different order. This can arise from variations in the carbon backbone (skeletal isomerism) or the position of the chlorine atom on a given backbone (positional isomerism).[1] The C₇ alkyl group can exist as nine different skeletons (e.g., n-heptane, 2-methylhexane, 2,2-dimethylpentane, etc.).[2]
- **Stereoisomers:** These isomers have the same connectivity but differ in the three-dimensional arrangement of their atoms. A key type of stereoisomerism is optical isomerism, which occurs in molecules containing a chiral center—a carbon atom bonded to four different groups. These isomers, called enantiomers, are non-superimposable mirror images of each other.

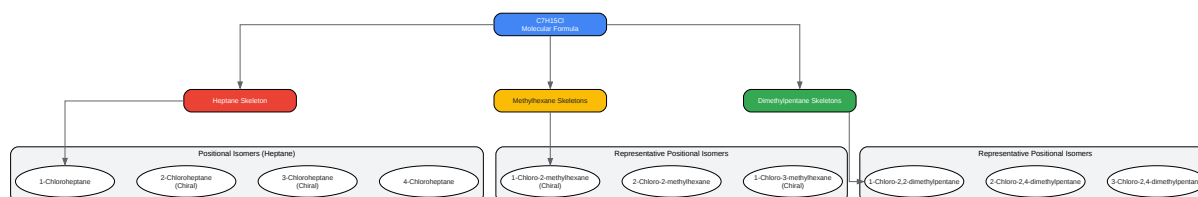
Classification and Nomenclature of C₇H₁₅Cl

Isomers

The systematic naming of haloalkanes follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC).[3] The core principles include:

- Identify the Parent Alkane: Find the longest continuous carbon chain.[4]
- Number the Chain: Start numbering from the end that gives the substituent (the chlorine atom) the lowest possible number (locant).[5]
- Name the Substituents: The chlorine atom is named as a "chloro" prefix. Alkyl groups are named according to their number of carbons (e.g., "methyl," "ethyl").
- Alphabetize Substituents: If multiple types of substituents are present, they are listed in alphabetical order.[3]

The diagram below illustrates the classification of C₇H₁₅Cl isomers, starting from the molecular formula and branching into different carbon skeletons and their corresponding positional isomers.



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Caption: Logical relationship of C₇H₁₅Cl isomer classification.

Physicochemical Data of Representative Isomers

The physical properties of isomers, such as boiling point and density, vary with their structure. Generally, increased branching lowers the boiling point due to a reduction in surface area and van der Waals forces. The following table summarizes key data for a selection of C₇H₁₅Cl isomers.

| IUPAC Name | Carbon Skeleton | Chirality | Boiling Point (°C) | Density (g/mL) | SMILES String |
|------------------------------|---------------------|-----------|--------------------|-----------------|------------------|
| 1-Chloroheptane | n-Heptane | No | 159-161 | 0.881 @ 25°C | CCCCCCCCl |
| 2-Chloroheptane | n-Heptane | Yes | ~149 | 0.873 @ 20°C | CCCCCC(C)Cl |
| 3-Chloroheptane | n-Heptane | Yes | ~146 | 0.872 @ 20°C | CCCCC(CC)Cl |
| 4-Chloroheptane | n-Heptane | No | 147-148 | 0.876 @ 20°C | CCCC(Cl)CCC |
| 1-Chloro-2-methylhexane | 2-Methylhexane | Yes | 151-153 | N/A | CCCCC(C)CCl[6] |
| 2-Chloro-2-methylhexane | 2-Methylhexane | No | 140 | 0.865 @ 25°C[7] | CCCCC(C)(C)Cl[7] |
| 1-Chloro-2,2-dimethylpentane | 2,2-Dimethylpentane | No | 148-150 | N/A | CCCC(C)(C)CCl[8] |
| 2-Chloro-2,4-dimethylpentane | 2,4-Dimethylpentane | No | 138-139 | N/A | CC(C)CC(C)(C)Cl |
| 3-Chloro-2,4-dimethylpentane | 2,4-Dimethylpentane | Yes | 143-144 | N/A | CC(C)C(Cl)C(C)C |

Note: Data for some isomers is limited or estimated. "N/A" indicates data was not readily available in the searched literature.

Experimental Protocols for Synthesis

The synthesis of chloroalkanes can be achieved through several established methods. The choice of method often depends on the starting material, desired purity, and the specific isomer being targeted.

This is a common and effective method for converting primary and secondary alcohols to their corresponding alkyl chlorides.

- Principle: The alcohol's hydroxyl group is converted into a chlorosulfite intermediate, which then undergoes an internal nucleophilic substitution (S_Ni) to yield the alkyl chloride. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion.
- Reaction Scheme: $\text{R-OH} + \text{SOCl}_2 \rightarrow \text{R-Cl} + \text{SO}_2 + \text{HCl}$
- Detailed Methodology:
 - Reaction Setup: A dry, multi-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂).
 - Reagents: The parent alcohol (e.g., 1-heptanol, 1.0 equivalent) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or neat). The flask is cooled in an ice bath to 0°C.
 - Addition: Thionyl chloride (SOCl₂, ~1.2 equivalents) is added dropwise to the stirred solution over 30-60 minutes, maintaining the temperature below 10°C. A catalytic amount of pyridine or dimethylformamide (DMF) can be added to facilitate the reaction, particularly for secondary alcohols.
 - Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and then heated to reflux for 1-3 hours, or until the reaction is complete as monitored by TLC or GC.
 - Workup: The reaction mixture is cooled and then slowly poured into ice-cold water to quench any unreacted thionyl chloride. The organic layer is separated.

- Purification: The organic layer is washed sequentially with a saturated sodium bicarbonate (NaHCO_3) solution and brine. It is then dried over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4), filtered, and the solvent is removed by rotary evaporation. The crude alkyl chloride is then purified by fractional distillation.[9]

This method is suitable for industrial-scale synthesis but typically results in a mixture of positional isomers, which must be separated.[10]

- Principle: The reaction proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps. A chlorine radical ($\text{Cl}\cdot$) abstracts a hydrogen atom from the alkane to form an alkyl radical ($\text{R}\cdot$), which then reacts with Cl_2 to form the product and a new chlorine radical.[11][12]
- Reaction Scheme: $\text{R-H} + \text{Cl}_2 \xrightarrow{\text{(UV light or heat)}} \text{R-Cl} + \text{HCl}$
- Detailed Methodology:
 - Reaction Setup: A flask (ideally quartz or borosilicate glass for UV transparency) is fitted with a reflux condenser, a gas inlet tube, and a magnetic stir bar. The outlet of the condenser is connected to a gas trap.
 - Initiation: The reaction is initiated using either UV light (e.g., from a sunlamp or mercury vapor lamp) or a radical initiator like azobisisobutyronitrile (AIBN).[10]
 - Reagents: The alkane (e.g., n-heptane or 2,4-dimethylpentane) is added to the flask.[13]
 - Chlorination: A chlorinating agent, such as chlorine gas (Cl_2) or sulfuryl chloride (SO_2Cl_2), is slowly introduced into the reaction vessel while stirring and irradiating with UV light or heating.[10][11] The reaction is typically exothermic and may require cooling to maintain control.
 - Monitoring: The reaction progress is monitored by GC to observe the formation of monochlorinated products and the consumption of the starting alkane.
 - Workup: Once the desired conversion is achieved, the reaction is stopped by turning off the initiator (light/heat). The mixture is cooled and washed with a 5% sodium bicarbonate solution to remove residual HCl and the chlorinating agent.[11]

- Purification: The organic layer is dried over a suitable drying agent. Since this method produces a mixture of isomers (e.g., 1-, 2-, 3-, and 4-chloroheptane from n-heptane), the products must be separated by careful fractional distillation based on their different boiling points.[10]

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